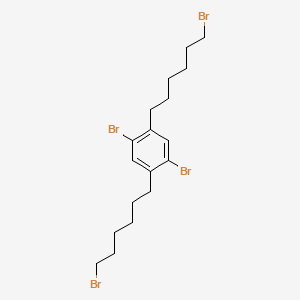
1,4-Dibromo-2,5-bis(6-bromohexyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dibromo-2,5-bis(6-bromohexyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by a benzene ring substituted with two bromine atoms and two 6-bromohexyl groups at the 1,4 and 2,5 positions, respectively
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2,5-bis(6-bromohexyl)benzene can be synthesized through a multi-step process. One common method involves the bromination of 1,4-dibromo-2,5-dimethylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in a solvent like carbon tetrachloride at elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and reagent concentration, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
1,4-Dibromo-2,5-bis(6-bromohexyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be replaced by other nucleophiles, such as hydroxide ions or amines, through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in polar solvents such as water or ethanol.
Oxidation: Potassium permanganate in acidic or basic conditions, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon.
科学的研究の応用
1,4-Dibromo-2,5-bis(6-bromohexyl)benzene has several applications in scientific research:
Materials Science: Used as a building block for the synthesis of polymers and advanced materials with specific electronic or optical properties.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential use in the development of new drugs, particularly those targeting specific biological pathways or receptors.
Industrial Applications: Employed in the production of flame retardants, plasticizers, and other specialty chemicals.
作用機序
The mechanism of action of 1,4-dibromo-2,5-bis(6-bromohexyl)benzene depends on the specific application and the target molecule
Covalent Bond Formation: The bromine atoms can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to changes in their structure and function.
Hydrophobic Interactions: The hydrophobic nature of the benzene ring and the alkyl chains can facilitate interactions with lipid membranes or hydrophobic pockets in proteins.
類似化合物との比較
Similar Compounds
1,4-Dibromo-2,5-dimethylbenzene: Similar structure but with methyl groups instead of 6-bromohexyl groups.
1,4-Dibromo-2,5-bis(bromomethyl)benzene: Contains bromomethyl groups instead of 6-bromohexyl groups.
1,4-Dibromo-2,5-dimethoxybenzene: Features methoxy groups instead of 6-bromohexyl groups.
Uniqueness
1,4-Dibromo-2,5-bis(6-bromohexyl)benzene is unique due to the presence of long 6-bromohexyl chains, which impart distinct physical and chemical properties. These properties can influence the compound’s solubility, reactivity, and interactions with other molecules, making it suitable for specific applications that similar compounds may not be able to achieve .
特性
CAS番号 |
154716-05-9 |
|---|---|
分子式 |
C18H26Br4 |
分子量 |
562.0 g/mol |
IUPAC名 |
1,4-dibromo-2,5-bis(6-bromohexyl)benzene |
InChI |
InChI=1S/C18H26Br4/c19-11-7-3-1-5-9-15-13-18(22)16(14-17(15)21)10-6-2-4-8-12-20/h13-14H,1-12H2 |
InChIキー |
DJMVEIWZDWRRNO-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1Br)CCCCCCBr)Br)CCCCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


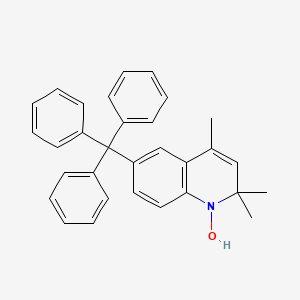
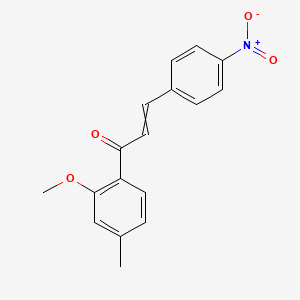
![5-[(2-Benzoyl-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B14280208.png)
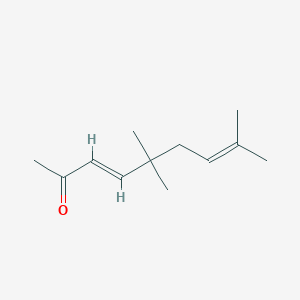
amino}-3-nitrobenzoic acid](/img/structure/B14280224.png)
![2-[3-(2-Carboxyethyl)-4-(decyloxy)benzoyl]benzoic acid](/img/structure/B14280230.png)
phosphane](/img/structure/B14280237.png)
![Acetic acid, [(4-methyl-2-pentynyl)oxy]-](/img/structure/B14280258.png)

![4-[(4-Methyl-3,6-dihydro-2H-pyran-3-yl)oxy]aniline](/img/structure/B14280263.png)
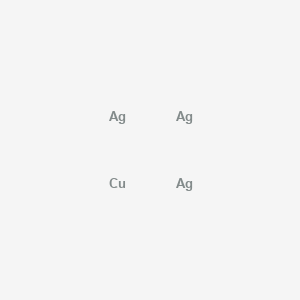
![N~1~,N~2~-Bis[(pyridin-3-yl)methyl]ethane-1,2-diamine](/img/structure/B14280273.png)
![[3-(4-Hydroxy-3,5-diiodobenzoyl)-2-benzofuran-1-yl]acetic acid](/img/structure/B14280277.png)

